Cethexonium chloride

Description

Classification and Structural Diversity within Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds are broadly classified based on the nature of the R groups attached to the central nitrogen atom. The structural diversity within this class is vast, allowing for the fine-tuning of their chemical and physical properties. The key structural components that define a QAC are:

The Quaternary Nitrogen Core : A positively charged nitrogen atom (N+).

The Anion : A counter-ion, typically a halide such as chloride (Cl-) or bromide (Br-).

The R Groups : Four organic substituents bonded to the nitrogen. The nature of these groups dictates the compound's properties.

Classification can be based on these substituents:

Alkyltrimethylammonium salts : Have one long alkyl chain and three methyl groups.

Dialkyldimethylammonium salts : Contain two long alkyl chains and two methyl groups (e.g., DDAC).

Benzalkonium salts : Feature one long alkyl chain, two methyl groups, and a benzyl (B1604629) group (e.g., ADBAC).

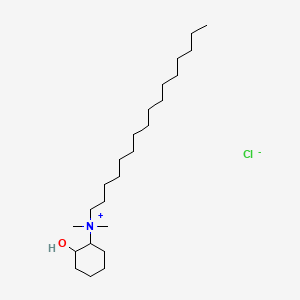

Cethexonium (B1212954) chloride fits within this classification system as a distinct QAC. Its chemical structure is Hexadecyl(2-hydroxycyclohexyl)dimethylammonium chloride . This structure places it in a unique position. It possesses the long C16 alkyl chain (hexadecyl) common to potent surfactants like Cetalkonium chloride, which provides significant hydrophobicity. However, it replaces the typical benzyl group with a 2-hydroxycyclohexyl group. This cyclic, hydroxylated substituent introduces different steric and chemical properties compared to the aromatic ring in benzalkonium-type compounds, potentially influencing its solubility, reactivity, and interaction with biological membranes.

Academic Significance and Research Trajectories of Cethexonium Chloride within the Quaternary Ammonium Compound Class

This compound, identified by the CAS number 58703-78-9, is a recognized member of the quaternary ammonium compound family. drugfuture.com Its academic significance is primarily derived from its specific molecular architecture as Hexadecyl(2-hydroxycyclohexyl)dimethylammonium chloride. drugfuture.com While extensive, dedicated research studies on this compound are not widely present in prominent scientific literature, its structure holds academic interest.

The compound combines the well-understood features of a C16 cationic surfactant with the less common 2-hydroxycyclohexyl group. Research trajectories for such a molecule would logically explore how this structural modification impacts its function compared to more extensively studied QACs. Potential areas of academic investigation would include:

Surfactant Properties : Characterizing its critical micelle concentration (CMC), surface tension reduction, and emulsifying capabilities, and comparing them to analogous compounds with different head groups (e.g., benzyl vs. hydroxycyclohexyl).

Antimicrobial Activity : Investigating its efficacy against various microbes to determine how the hydroxycyclohexyl group influences its ability to disrupt cell membranes.

Material Science Applications : Exploring its use as a functional agent, for instance, as an antistatic agent or a phase-transfer catalyst, where the hydroxyl group could offer an additional site for chemical interaction.

Although not the subject of widespread academic publication, this compound is included in chemical and pharmaceutical inventories, such as the Pharmaceutical Appendix to the Harmonized Tariff Schedule of the United States, indicating its availability and potential use in specialized, regulated applications. scribd.comarchive.org

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | Hexadecyl(2-hydroxycyclohexyl)dimethylammonium chloride |

| CAS Number | 58703-78-9 |

| Molecular Formula | C24H50ClNO |

| Molecular Weight | 404.11 g/mol nih.gov |

Structure

2D Structure

Properties

CAS No. |

58703-78-9 |

|---|---|

Molecular Formula |

C24H50ClNO |

Molecular Weight |

404.1 g/mol |

IUPAC Name |

hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C24H50NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26;/h23-24,26H,4-22H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

LGIURICQUGJVAQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O.[Cl-] |

Origin of Product |

United States |

Molecular Interactions and Mechanistic Studies in Model Systems

Interaction of Quaternary Ammonium (B1175870) Cations with Lipid Bilayers and Cell Membrane Mimics (in vitro)

The interaction of QACs with lipid bilayers and cell membrane mimics is a key aspect of their biological activity. These interactions are primarily driven by the positively charged quaternary ammonium head group and the hydrophobic tail of the molecule.

Membrane Perturbation and Permeability Studies

Quaternary ammonium compounds, such as Cethexonium (B1212954) chloride, are known to interact with biological membranes by first engaging in electrostatic attraction with negatively charged components of the membrane, such as phospholipid head groups and proteins google.comwikipedia.orgresearchgate.netswineweb.comnih.gov. This initial interaction facilitates the subsequent insertion of the compound's hydrophobic tail into the lipid bilayer swineweb.com. This intercalation process can lead to significant alterations in membrane structure and function.

Studies indicate that QACs act as membrane destabilizers researchgate.net. The insertion of their hydrophobic chains can disrupt the packing of lipid molecules within the bilayer, increasing membrane permeability and leading to the leakage of intracellular contents and eventual cell lysis swineweb.comnih.govmdpi.com. Polyamines, which share structural similarities with QACs, have also been shown to interact with membrane proteins, potentially influencing their structure and function mdpi.com. The degree of membrane perturbation can be influenced by factors such as the length of the hydrophobic alkyl chain and the nature of the counterion associated with the quaternary ammonium cation nih.govresearchgate.netmdpi.com.

Thermodynamic Analysis of Lipid-Quaternary Ammonium Compound Binding

The binding of Cethexonium chloride to lipid bilayers and membrane mimics can be quantitatively assessed through thermodynamic studies. Techniques such as Isothermal Titration Calorimetry (ITC) are employed to measure the heat exchange associated with these binding events, providing critical thermodynamic parameters studysmarter.co.uknih.govnih.govarizona.edunih.govosti.gov.

Table 3.1.2.1: General Thermodynamic Parameters of Surfactant-Lipid Binding (Illustrative)

| Parameter | Description | Typical Range/Behavior for QACs |

| ΔG | Gibbs Free Energy of Binding | Negative (favorable binding) |

| ΔH | Enthalpy Change of Binding | Can be negative or positive |

| ΔS | Entropy Change of Binding | Can be positive or negative |

| Kd | Dissociation Constant (Binding Affinity) | Varies based on structure |

| n | Binding Stoichiometry | Varies based on structure |

Protein-Quaternary Ammonium Compound Interactions in Solution and at Interfaces

Quaternary ammonium compounds can interact with proteins in solution and at interfaces, potentially altering their structure and function.

Conformational Changes and Denaturation Mechanisms (in vitro)

QACs have the capacity to induce protein denaturation, a process characterized by the disruption of a protein's native three-dimensional structure, leading to a loss of its biological activity google.comresearchgate.netstudysmarter.co.uklibretexts.orgresearchgate.net. This denaturation typically arises from the disruption of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and ionic bonds, which are crucial for maintaining protein conformation studysmarter.co.uklibretexts.orgresearchgate.net.

While QACs can act as denaturants by disrupting these bonds, they can also interact with membrane proteins in ways that influence their structure and function, potentially stabilizing their conformation or preventing denaturation mdpi.com. The mechanism of denaturation can involve both endothermic processes (unfolding) and exothermic processes (aggregation of denatured proteins) researchgate.net. Some QACs are utilized as detergents in protocols designed to denature proteins, particularly glycoproteins, to facilitate subsequent analysis or modification google.com.

Enzyme Activity Modulation in Research Systems

Quaternary ammonium compounds have been observed to modulate the activity of enzymes, exhibiting both activation and inhibition depending on the specific compound and enzyme, as well as the concentration used cdnsciencepub.com. For instance, certain tetraalkylammonium bromides and polymethylenebis(trialkylammonium) bromides have been shown to activate the esterase activity of trypsin, with some compounds showing activation at low concentrations and inhibition at higher concentrations cdnsciencepub.com.

While direct studies on this compound's specific effects on enzyme activity were not detailed in the provided snippets, the general behavior of QACs suggests a potential for such modulation. For example, allosteric activators can bind to enzymes at sites other than the active site, inducing conformational changes that increase enzymatic activity scbt.com.

Self-Assembly and Aggregation Phenomena of this compound in Aqueous Media

Table 3.3.1: Critical Micelle Concentrations (CMC) of Related QACs

| Surfactant | CMC (mM) | Solvent System | Temperature (°C) | Reference |

| Cetyltrimethylammonium chloride (CTAC) | 1.58 | Aqueous | Not specified | nih.gov |

| Cetyltrimethylammonium bromide (CTAB) | ~1 | Aqueous | 30 | biorxiv.org |

| Cetyltrimethylammonium chloride (CTAC) | 125 | 50% Water / 50% Ethanol (B145695) (v/v) | 25 | researchgate.net |

Compound List

this compound

Determination of Critical Micelle Concentration and Aggregation Numbers

Direct experimental data for the Critical Micelle Concentration (CMC) and aggregation numbers of this compound were not found in the provided search results. Studies on similar cationic surfactants, such as CTAB and CTAC, report aggregation numbers typically ranging from 75 to 120 and CMCs in the millimolar range, but these values are not directly transferable to this compound without specific studies. wikipedia.orgresearchgate.netresearchgate.netmpg.dewikipedia.org

Morphology and Stability of Supramolecular Assemblies

Information regarding the specific morphology and stability of supramolecular assemblies formed by this compound was not found in the provided search results. Generally, surfactant molecules like this compound, being amphipathic, are expected to form micelles in aqueous solutions. These micelles are typically spherical, but can also adopt other shapes (e.g., ellipsoids, cylinders) depending on factors such as surfactant concentration, temperature, pH, and ionic strength. wikipedia.org The stability of these assemblies is governed by a balance of hydrophobic interactions, head group repulsions, and counterion binding. wikipedia.orgnih.govresearchgate.net

Interactions with Polysaccharides and Nucleic Acids in Biochemical Contexts

This compound, as a cationic surfactant, is expected to interact with negatively charged biomolecules such as polysaccharides and nucleic acids. wikipedia.orglibretexts.orgnih.govyoutube.com

Binding Kinetics and Equilibrium Studies

Specific data on the binding kinetics and equilibrium studies for this compound with polysaccharides or nucleic acids were not found in the provided search results. However, related compounds like CTAB are known to interact with polysaccharides, aiding in their removal during nucleic acid extraction by binding to them. wikipedia.orgnih.gov In the context of nucleic acids, cationic surfactants generally interact electrostatically with the negatively charged phosphate (B84403) backbone. libretexts.orgyoutube.combitesizebio.comresearchgate.netgoogleapis.com Studies on other RNA-protein interactions indicate that binding affinities are often expressed as equilibrium dissociation constants (Kd) or associative equilibrium constants (Ka), reflecting the strength and reversibility of the interaction. googleapis.comresearchgate.netbiorxiv.orgbiorxiv.org

Influence on Macromolecular Conformation and Solubility

Direct experimental data detailing the influence of this compound on the conformation and solubility of polysaccharides and nucleic acids was not found in the provided search results. Generally, cationic surfactants can interact with the negatively charged phosphate backbone of nucleic acids, potentially altering their conformation and solubility. libretexts.orgyoutube.combitesizebio.com For instance, the addition of salts like lithium chloride (LiCl) is known to aid in the precipitation of RNA by reducing its solubility in ethanol-water mixtures, a mechanism that relies on charge neutralization. youtube.combitesizebio.comthermofisher.com While this compound itself is not specifically detailed in this context, its cationic nature suggests it could influence the solubility and potentially the conformation of nucleic acids through electrostatic interactions. libretexts.orgyoutube.combitesizebio.com

Compound Name Table:

| Compound Name |

| This compound |

| CTAB |

| CTAC |

| CPC |

| LiCl |

| NaCl |

| SDS |

Note: The absence of specific experimental data for this compound for certain parameters (CMC, aggregation numbers, detailed interaction kinetics, and conformational/solubility effects) is noted. The information provided for these sections is based on general principles of surfactant behavior and findings for related compounds where direct data for this compound was not available.### Molecular Interactions and Mechanistic Studies of this compound

This compound is a cationic surfactant with potential applications in biochemical contexts, particularly involving interactions with macromolecules like polysaccharides and nucleic acids. While specific experimental data for this compound regarding its micellar properties and detailed interaction mechanisms are limited in the provided search results, general principles of surfactant behavior and findings for related compounds offer insight.

Determination of Critical Micelle Concentration and Aggregation Numbers

Direct experimental values for the Critical Micelle Concentration (CMC) and aggregation numbers of this compound were not found in the reviewed literature. Studies on similar cationic surfactants, such as Cetyltrimethylammonium bromide (CTAB) and Cetyltrimethylammonium chloride (CTAC), indicate that these parameters are crucial for understanding micelle formation. For CTAB, aggregation numbers typically range from 75 to 120, with CMCs in the millimolar range, influenced by temperature and solution conditions. wikipedia.orgresearchgate.netresearchgate.netmpg.dewikipedia.org However, these values are specific to CTAB and cannot be directly extrapolated to this compound without dedicated studies.

Morphology and Stability of Supramolecular Assemblies

The search results did not provide specific details on the morphology or stability of supramolecular assemblies formed by this compound. Generally, cationic surfactants in aqueous solutions self-assemble into micelles, which are typically spherical but can also adopt other shapes (e.g., ellipsoids, cylinders) depending on factors such as surfactant concentration, temperature, pH, and ionic strength. wikipedia.org The stability of these assemblies is influenced by the balance of hydrophobic interactions among the surfactant tails, electrostatic repulsions between the head groups, and the binding of counterions. wikipedia.orgnih.govresearchgate.net

Interactions with Polysaccharides and Nucleic Acids in Biochemical Contexts

As a cationic surfactant, this compound is expected to interact with negatively charged biomolecules such as polysaccharides and nucleic acids through electrostatic forces. wikipedia.orglibretexts.orgnih.govyoutube.com

Binding Kinetics and Equilibrium Studies

Specific data on the binding kinetics and equilibrium studies of this compound with polysaccharides or nucleic acids were not identified in the provided search results. However, related compounds like CTAB are known to interact with polysaccharides, facilitating their removal during nucleic acid extraction processes by binding to them. wikipedia.orgnih.gov Cationic surfactants generally exhibit electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. libretexts.orgyoutube.combitesizebio.comresearchgate.netgoogleapis.com Studies on other RNA-protein interactions describe binding affinities using equilibrium dissociation constants (Kd) or associative equilibrium constants (Ka), which quantify the strength and reversibility of these interactions. googleapis.comresearchgate.netbiorxiv.orgbiorxiv.org

Advanced Analytical and Characterization Techniques for Quaternary Ammonium Compounds

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like Cethexonium (B1212954) chloride, different chromatographic approaches are employed to analyze the cationic species and its counter-ion.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like Cethexonium chloride. Due to the absence of a significant UV-absorbing chromophore in its structure, conventional UV-Vis detectors offer limited sensitivity. Therefore, alternative detection methods are essential.

Refractive Index (RI) Detection: The RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes from the column. researchgate.net It is a valuable tool for detecting non-UV-active compounds like this compound. lcms.cz The principle relies on measuring the difference between the refractive index of the mobile phase alone and the mobile phase containing the analyte. researchgate.net While robust, RI detectors are sensitive to changes in temperature and mobile phase composition, making them incompatible with gradient elution. lcms.cz

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and structural information, making it a powerful tool for both qualitative and quantitative analysis. For QACs, electrospray ionization (ESI) is a common interface that transfers the ionic analytes from the liquid phase to the gas phase for mass analysis. This technique allows for the direct detection of the Cethexonium cation, providing confirmation of its molecular weight and fragmentation patterns for structural elucidation. While specific methods for this compound are not extensively detailed, the analysis of similar QACs like benzalkonium chloride is well-established, often using reversed-phase columns (e.g., C18) with a mobile phase consisting of an acetonitrile (B52724) and water mixture containing a pH modifier. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and thermally stable compounds. mdpi.com However, quaternary ammonium (B1175870) salts like this compound are non-volatile and thermally labile, precluding their direct analysis by GC-MS.

To utilize GC-MS, derivatization or pyrolysis is required to convert the non-volatile salt into a volatile derivative. While this approach is feasible, it adds complexity to the sample preparation process. GC-MS is highly effective for both qualitative screening and quantitative analysis of complex mixtures once analytes are in a suitable form. mdpi.com The mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the compound and its fragments, which can be compared against spectral libraries for identification. mdpi.com For related compounds, specialized stationary phases, such as those based on ionic liquids, have been developed to achieve unique selectivity in complex separations. nih.goviastate.edu

Ion Chromatography (IC) is the premier method for determining the concentration of ionic species. carleton.edu In the context of this compound, IC is specifically used to quantify the chloride (Cl⁻) counter-ion. The technique separates ions based on their interaction with a resin-based stationary phase. carleton.edu

A typical IC system for anion analysis consists of a guard column, an analytical separator column, a suppressor, and a conductivity detector. wisc.edu The suppressor reduces the background conductivity of the eluent, thereby enhancing the signal from the analyte ion. thermofisher.com This allows for the sensitive and accurate determination of chloride concentrations, even in complex matrices. portalabpg.org.br The method is simple, rapid, and accurate for halide analysis. thermofisher.comnih.gov

| Parameter | Typical Condition for Chloride Analysis | Source(s) |

| Analytical Column | Anion exchange column (e.g., IonPac™ AS19HC, Ag14) | wisc.edunih.gov |

| Eluent | Potassium hydroxide (B78521) (KOH) or Carbonate/Bicarbonate solution | thermofisher.comnih.gov |

| Elution Mode | Isocratic or Gradient | nih.gov |

| Detection | Suppressed Conductivity | wisc.eduthermofisher.com |

| Sample Preparation | Dilution with deionized water | nih.gov |

Electrophoretic Separation Techniques

Electrophoretic techniques separate ions based on their migration in an electric field. These methods are particularly well-suited for charged molecules like QACs.

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes a narrow-bore fused-silica capillary and a high electric field. sciex.com It is an excellent method for analyzing charged species like the Cethexonium cation. The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on differences in the charge-to-mass ratio of the analytes. sciex.com

CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. sciex.comyoutube.com For the analysis of QACs like benzalkonium chloride, which is structurally similar to this compound, CE methods have been successfully developed and validated. researchgate.netnih.gov These methods can separate QACs with different alkyl chain lengths, which is crucial for purity assessment. nih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances identification capabilities. nih.gov

| Parameter | Exemplary Condition for QAC Analysis | Source(s) |

| Capillary | Uncoated fused-silica (e.g., 50 µm i.d.) | nih.govnih.gov |

| Background Electrolyte | Phosphate (B84403) or Acetate (B1210297) buffer | researchgate.netnih.gov |

| pH | Acidic (e.g., pH 4.5) | nih.gov |

| Organic Modifier | Acetonitrile (e.g., 30-80%) | researchgate.netnih.gov |

| Separation Voltage | 10-25 kV | researchgate.net |

| Detection | UV or Mass Spectrometry (ESI-MS) | nih.govnih.gov |

Spectroscopic Characterization Approaches

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods used to confirm the identity and structure of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For a QAC like this compound, the FTIR spectrum would display characteristic bands confirming its key structural features. Analysis of similar N-alkyl quaternary ammonium salts reveals intense absorptions corresponding to the stretching and deformation of C-H bonds in the long alkyl chain and the heterocyclic ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used for unambiguous structure confirmation. nih.gov The ¹H NMR spectrum would show distinct signals for the protons on the cyclohexyl ring, the N-alkyl chain (including the terminal methyl group), and the N-trimethyl groups. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the carbons adjacent to the positively charged nitrogen atom typically appearing at a lower field. mdpi.com

| Technique | Characteristic Data for N-Alkyl Quaternary Ammonium Salt Structure | Source(s) |

| FTIR (cm⁻¹) | ~3000 (C-H stretch), 2994-2826 (Aliphatic C-H stretch), 1635-1578 (C=C/C=N), 1467-1428 (CH₂/CH₃ deformation) | mdpi.com |

| ¹H NMR (ppm) | Resonances corresponding to protons on the heterocyclic ring, N-alkyl chain (-(CH₂)n-CH₃), and N⁺-CH₃ groups. | mdpi.com |

| ¹³C NMR (ppm) | Resonances for all unique carbons, with carbons adjacent to the quaternary nitrogen (N⁺) shifted downfield. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for the unambiguous structural elucidation of molecules like this compound in solution. springernature.com It provides detailed information about the atomic arrangement within a molecule by analyzing the behavior of atomic nuclei in a magnetic field. mdpi.com For QACs, ¹H and ¹³C NMR spectra are fundamental for confirming the molecular structure. researchgate.netipb.pt

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The protons of the hexyl chain, the ethyl groups, and the methyl group attached to the quaternary nitrogen atom would each produce characteristic resonances at specific chemical shifts (δ), measured in parts per million (ppm). For instance, the protons on the carbons adjacent to the positively charged nitrogen are deshielded and appear at a downfield chemical shift. The integration of these signals confirms the number of protons in each group, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, helping to piece together the connectivity of the molecule. rsc.org

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are used to establish correlations between different nuclei and confirm structural assignments, especially in complex molecules. mdpi.comnih.gov For example, a ¹H-¹H COSY spectrum would show cross-peaks between protons that are directly coupled, confirming the connectivity of the alkyl chains. nih.gov The structure of this compound can be definitively confirmed through this comprehensive NMR analysis. researchgate.netacs.org

Table 1: Hypothetical ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.10 | Singlet | 3H |

| N-CH₂-(CH₂)₄-CH₃ | 3.30 | Triplet | 2H |

| N-(CH₂-CH₃)₂ | 3.45 | Quartet | 4H |

| N-CH₂-CH₂-(CH₂)₃-CH₃ | 1.70 | Multiplet | 2H |

| N-(CH₂-CH₃)₂ | 1.35 | Triplet | 6H |

| -(CH₂)₃-CH₃ | 1.30 | Multiplet | 6H |

| -(CH₂)₅-CH₃ | 0.90 | Triplet | 3H |

Note: This table is illustrative, based on typical values for similar QAC structures.

Mass Spectrometry (MS) Including Electrospray Ionization (ESI-MS) for Molecular Fingerprinting

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and obtaining structural information about compounds. nih.gov For quaternary ammonium compounds, which are permanently charged, Electrospray Ionization (ESI) is a particularly suitable ionization technique. acs.org ESI-MS allows for the analysis of non-volatile and thermally labile molecules by creating ions directly from a solution, making it ideal for QACs. nih.gov

In ESI-MS analysis of this compound, the molecule is detected as a positive ion, [M]⁺, corresponding to the intact cation. researchgate.net This provides a direct measurement of its molecular mass. One of the significant advantages of MS is its ability to create a unique "molecular fingerprint" through fragmentation analysis. nih.gov By inducing fragmentation of the precursor ion (the intact cation) using techniques like tandem mass spectrometry (MS/MS), a characteristic pattern of product ions is generated. nih.gov The fragmentation of this compound would involve the cleavage of C-N and C-C bonds, resulting in a series of smaller charged fragments. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification even in complex mixtures. acs.orgplos.org

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach for separating QACs from a sample matrix before their detection and quantification, offering high sensitivity and selectivity. plos.orgrsc.org

Table 2: Predicted ESI-MS Fragmentation Data for this compound

| Ion Description | Proposed Formula | Mass-to-Charge Ratio (m/z) |

| Precursor Ion | [C₁₅H₃₄N]⁺ | 228.27 |

| Fragment (Loss of C₂H₅) | [C₁₃H₂₉N]⁺ | 199.23 |

| Fragment (Loss of C₆H₁₃) | [C₉H₂₁N]⁺ | 143.17 |

| Fragment (Loss of C₂H₄) | [C₁₃H₃₀N]⁺ | 200.24 |

Note: This table is illustrative and shows potential fragmentation pathways.

Methodological Validation in Research Analysis

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. mdpi.com Method validation establishes, through documented evidence, that the procedure's performance characteristics meet the requirements for the specific analytical application. nih.gov Key parameters evaluated include linearity, detection and quantification limits, accuracy, and precision. researchgate.net This process ensures that the data generated are accurate, reproducible, and fit for purpose. plos.org

Determination of Linearity and Calibration Curve Characteristics

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is typically evaluated by analyzing a series of standards of known concentrations. uknml.com A calibration curve is constructed by plotting the instrument response (e.g., absorbance, peak area) against the corresponding analyte concentration. utoronto.ca

The relationship between concentration and response is then assessed using linear regression analysis. utoronto.ca The quality of the fit is commonly judged by the correlation coefficient (R²) or the coefficient of determination (r²). thermofisher.com For most analytical applications, a correlation coefficient of 0.99 or greater is considered evidence of a strong linear relationship. nih.govresearchgate.net

Table 3: Example Calibration Data for this compound Analysis

| Standard Concentration (µg/mL) | Instrument Response (Peak Area) |

| 5.0 | 15,340 |

| 10.0 | 30,150 |

| 25.0 | 75,500 |

| 50.0 | 151,200 |

| 100.0 | 302,100 |

Resulting Equation: y = 3015x + 250; R² = 0.9998 Note: Data is for illustrative purposes.

Evaluation of Detection Limits and Quantification Limits

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. juniperpublishers.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. teledynetekmar.com It distinguishes the signal from the background noise. juniperpublishers.com A common method for estimating the LOD is based on the signal-to-noise ratio (S/N), typically established at a ratio of 3:1. juniperpublishers.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. teledynetekmar.com The LOQ is crucial for quantitative assays. It is often determined as the concentration that provides a signal-to-noise ratio of 10:1. juniperpublishers.com Alternatively, both LOD and LOQ can be calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S), using the formulas LOD = 3.3σ/S and LOQ = 10σ/S. researchgate.net For QACs, analytical methods like HPLC-MS/MS can achieve LOQ values in the low µg/L range. plos.org

Table 4: Typical Detection and Quantification Limits for QAC Analysis

| Parameter | Basis of Determination | Typical Value Range |

| Limit of Detection (LOD) | Signal-to-Noise Ratio = 3:1 | 0.1 - 1.0 µg/L |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio = 10:1 | 0.5 - 5.0 mg/L mdpi.com |

Note: Values are generalized from literature on QAC analysis and can vary significantly based on the specific compound, matrix, and instrumentation.

Assessment of Recovery and Precision

Accuracy , often evaluated through recovery studies, measures the closeness of a test result to the true value. nih.gov In practice, it is determined by spiking a blank matrix with a known concentration of the analyte and analyzing the sample. nih.gov The percentage recovery is calculated by comparing the measured concentration to the known spiked amount. nih.govscispace.com Recovery values typically between 80% and 120% are considered acceptable for many applications. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually expressed as the Relative Standard Deviation (RSD) or coefficient of variation (CV). researchgate.net Precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov An RSD of less than 2% is often required for assays of bulk drug substances, though higher values may be acceptable depending on the application. nih.gov

Table 5: Example of a Recovery and Precision Study

| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) (n=3) | Average Recovery (%) | Precision (% RSD) |

| Low | 10.0 | 9.85 | 98.5 | 1.5 |

| Medium | 50.0 | 50.90 | 101.8 | 1.1 |

| High | 100.0 | 99.70 | 99.7 | 1.3 |

Note: This table presents hypothetical data to illustrate the concepts of recovery and precision.

Potentiometric Detection Systems for Quaternary Ammonium Compound Quantification

Potentiometry is an electrochemical method that measures the potential difference (voltage) between two electrodes in a solution under the condition of essentially zero current. libretexts.orglibretexts.org This technique can be used for the direct quantification of ions, making it suitable for analyzing QACs like this compound. metrohm.com

The core of this method involves an ion-selective electrode (ISE), which is designed to respond specifically to the ion of interest—in this case, the Cethexonium cation. libretexts.org The setup consists of the ISE (the indicator electrode) and a reference electrode, both immersed in the sample solution. libretexts.org The potential of the ISE is a function of the activity (which is proportional to concentration under controlled ionic strength) of the target ion in the solution. libretexts.org

The relationship between the measured potential and the ion concentration is described by the Nernst equation. For a cation like Cethexonium, the electrode potential changes logarithmically with the analyte's concentration. utoronto.ca A plot of the measured potential versus the logarithm of the standard concentrations yields a calibration curve. This method is advantageous for its simplicity and low cost. Potentiometric titrations, where a titrant is added and the potential is monitored to find an endpoint, are also a highly accurate and reliable application of this principle for quantifying compounds like QACs. researchgate.netmetrohm.com Recent advancements include the development of 3D-printed ion-selective membranes for the determination of similar QACs in various products. researchgate.net

Comparative Research on Structure Activity Relationships Within Quaternary Ammonium Compounds

Impact of Alkyl Chain Length on Surfactant Properties and Molecular Interactions

The length of the alkyl chain is a critical determinant of the hydrophobic character of a QAC, profoundly influencing its surfactant properties and interactions with biological or chemical systems. nih.gov Generally, as the alkyl chain length increases, the hydrophobicity of the molecule increases, which leads to a lower critical micelle concentration (CMC)—the concentration at which surfactant molecules self-assemble into micelles. scispace.com This trend is because a longer hydrophobic tail provides a stronger driving force for the molecule to escape the aqueous phase and form aggregates. mdpi.com

For instance, a study of n-alkyltrimethylammonium chloride surfactants demonstrated a clear relationship between chain length and CMC. The CMC decreases significantly as the chain extends from 12 to 18 carbons. scispace.com Cethexonium (B1212954) chloride, with its C16 chain, is structurally similar in this regard to cetyltrimethylammonium chloride (CTAC), suggesting its surfactant properties are potent. nih.govscispace.com Research indicates that alkyl chains between C12 and C16 often exhibit the highest biocidal activity. acs.org The longer chain enhances the ability of the QAC to interact with and disrupt the lipid membranes of microorganisms. mdpi.com However, if the chain becomes too long (e.g., C18), a decrease in aqueous solubility can sometimes reduce its effectiveness. scispace.com

| Compound Name | Abbreviation | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mmol/L) | Krafft Point (°C) |

|---|---|---|---|---|

| Dodecyltrimethylammonium chloride | 1231 | C12 | 15.8 | < 0 |

| Tetradecyltrimethylammonium chloride | 1431 | C14 | 3.98 | 13.5 |

| Cetyltrimethylammonium chloride | 1631 (CTAC) | C16 | 0.98 | 25.5 |

| Octadecyltrimethylammonium chloride | 1831 | C18 | 0.26 | 36.0 |

Comparative Analysis of Different Quaternary Head Groups on Colloidal Behavior

The structure of the hydrophilic quaternary ammonium head group significantly influences the colloidal behavior of the surfactant. researchgate.net Variations in the size, shape, and chemical nature of the substituents on the nitrogen atom affect micelle formation, surface potential, and interactions with surfaces and other molecules. acs.orgmdpi.com

Cethexonium chloride possesses a distinctive (2-hydroxycyclohexyl)dimethylammonium head group. nih.gov This group is considerably bulkier than the simple trimethylammonium group found in common QACs like CTAC. The steric hindrance from the cyclohexyl ring can influence how the surfactant molecules pack into micelles, potentially leading to a larger area per head group at interfaces and affecting the curvature of the resulting aggregates.

Furthermore, the presence of a hydroxyl (-OH) group introduces a site for hydrogen bonding, a feature absent in simpler head groups like trimethylammonium or pyridinium (B92312). This capability can alter the hydration shell around the head group and its interaction with surfaces or biological molecules. A comparative study of QACs with identical C16 alkyl chains but different head groups—trimethylammonium (in CTAC), benzyldimethylammonium (in HDBAC), and pyridinium (in CPC)—showed that the nature of the head group affects the van der Waals interaction energy with montmorillonite (B579905) clay surfaces, with the pyridinium group showing the strongest interaction. mdpi.com The unique structure of the Cethexonium head group suggests its colloidal behavior would differ from these more common QACs.

| Compound Example | Head Group Structure | Key Structural Features | Potential Influence on Colloidal Behavior |

|---|---|---|---|

| Cetyltrimethylammonium chloride (CTAC) | Trimethylammonium | Small, symmetrical | Allows for relatively tight packing in micelles. mdpi.com |

| Cetylpyridinium (B1207926) chloride (CPC) | Pyridinium | Aromatic, planar ring | Can engage in π-π stacking; stronger interaction with surfaces. mdpi.com |

| Hexadecylbenzyldimethylammonium chloride (HDBAC) | Benzyldimethylammonium | Bulky, aromatic benzyl (B1604629) group | Increases steric hindrance compared to trimethylammonium. mdpi.com |

| This compound | (2-hydroxycyclohexyl)dimethylammonium | Bulky, alicyclic ring with a hydroxyl group | High steric hindrance affecting micelle packing; capable of hydrogen bonding, altering interfacial hydration. nih.govnih.gov |

Influence of Counter-Ions on the Behavior and Reactivity of Quaternary Ammonium Compounds

Research on various QACs demonstrates that changing the counter-ion from a simple halide like bromide or chloride to a larger, more organic anion can dramatically increase the lipophilicity of the resulting ion-pair. nih.gov A study measuring the apparent partition coefficient (log P') of QACs in the presence of different counter-ions found that organic anions like deoxycholate (DOC) or prostaglandin (B15479496) E1 (PGE1) increased the lipophilicity by an average of 300-fold compared to the QAC alone. nih.gov In contrast, smaller anions like acetate (B1210297) or mesylate had a much smaller effect. This suggests that while the chloride ion in this compound ensures high water solubility, formulating it with a different counter-ion could drastically alter its behavior in biphasic systems. The reactivity of cationic complexes can be highly dependent on the coordinating nature of the counter-ions. rsc.org

| Counter-Ion | Abbreviation | Type | Lipophilicity Enhancement Factor (Average) |

|---|---|---|---|

| Deoxycholate | DOC | Large Organic Anion | ~300x |

| Prostaglandin E1 | PGE1 | Large Organic Anion | ~300x |

| p-Toluenesulfonate | PTS | Organic Anion | ~40x |

| Caproate | CPR | Organic Anion | ~40x |

| Acetate | AC | Small Organic Anion | Minimal |

| Mesylate | MES | Small Organic Anion | Minimal |

Relative Efficacy in Inducing Specific Molecular or Cellular Phenomena (in vitro, non-clinical)

The primary mechanism of action for many QACs involves interaction with and disruption of cellular membranes, leading to a range of in vitro effects from growth inhibition to cell death. nih.govasm.org The efficacy in inducing these phenomena is a direct consequence of the QAC's structure, including alkyl chain length and head group type. asm.org

Studies have shown that QACs can induce mitochondrial dysfunction, oxidative stress, and compromise membrane potential even at low concentrations. nih.govmdpi.com The relative efficacy often depends on the target cell. For instance, an in vitro study comparing the activity of several short-chain (C12) QACs against pathogenic bacteria and commensal lactobacilli found that the pathogens were significantly more susceptible. asm.org The study also highlighted the role of the head group, with n-dodecylpyridinium bromide (C12PB) being more effective at inhibiting bacterial growth than its benzalkonium (C12BZK) and trimethylammonium (C12TAB) analogues against the tested strains. asm.org This indicates that both the hydrophobic tail and the specific structure of the hydrophilic head contribute to the compound's biological activity.

Given its C16 alkyl chain, this compound is expected to have significant membrane activity. nih.govacs.org Its unique (2-hydroxycyclohexyl)dimethylammonium head group would further modulate this activity, potentially influencing its specificity and efficacy in inducing cellular events like membrane depolarization or inhibition of mitochondrial function compared to other C16 QACs like CTAC or cetylpyridinium chloride. nih.govnih.gov

| Compound | Head Group | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| n-Dodecylpyridinium bromide | Pyridinium | 16 |

| n-Dodecyl-N,N-dimethyl-N-benzylammonium chloride | Benzalkonium | 32 |

| Dodecyltrimethylammonium bromide | Trimethylammonium | 64 |

Theoretical and Computational Investigations of Cethexonium Chloride

Molecular Dynamics Simulations of Quaternary Ammonium (B1175870) Compound Assemblies and Interactions

Molecular Dynamics (MD) simulations are instrumental in visualizing and quantifying the dynamic processes of molecular self-assembly and interaction. For quaternary ammonium compounds (QACs) like cethexonium (B1212954) chloride, MD simulations can reveal how these molecules aggregate into structures such as micelles, how they interact with each other, and how they behave in solution. Studies on related QACs, such as cetyltrimethylammonium chloride (CTAC), have successfully employed all-atom MD simulations to explore phase behavior and micelle formation, demonstrating the self-assembly of molecules into spherical and rod-like micelles at various concentrations rsc.org. These simulations provide detailed insights into the structural arrangements and dynamics of QAC assemblies, which are crucial for understanding their surfactant properties rsc.orgresearchgate.net. While specific MD studies focusing exclusively on cethexonium chloride's aggregation are less detailed in the provided search results, the principles demonstrated with similar QACs suggest the potential for MD to map its self-assembly pathways and inter-molecular interactions in aqueous environments researchgate.netwikipedia.org. Such simulations can track the formation of ordered structures and the distribution of ions within these assemblies researchgate.net.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to determine the electronic structure of molecules, which directly influences their reactivity and physical properties. These calculations provide detailed information about electron distribution, molecular orbitals, and bond characteristics. For this compound, quantum chemical methods can predict its behavior in chemical reactions, its interaction with other molecules, and its electronic properties. For instance, DFT calculations are widely used to understand the electronic properties and interactions of various organic molecules, including those with similar functional groups or structures academie-sciences.frnih.govgoogle.com. By calculating parameters such as electrostatic potential, charge distribution, and frontier molecular orbitals, researchers can predict potential reaction sites and the molecule's susceptibility to electrophilic or nucleophilic attack academie-sciences.frnih.govmdpi.com. These calculations are fundamental for understanding chemical stability and predicting reaction mechanisms.

Computational Modeling of Interfacial Phenomena Involving this compound

The behavior of surfactants like this compound at interfaces (e.g., air-water, oil-water, or solid surfaces) is critical to their function. Computational modeling, including MD simulations and Monte Carlo methods, can simulate these interfacial phenomena. These models can predict how this compound molecules orient themselves at an interface, their adsorption behavior, and the formation of interfacial layers. Studies on other QACs have shown that their adsorption to surfaces is influenced by factors like alkyl chain length and headgroup interactions, leading to the formation of protective layers researchgate.net. While direct computational modeling of this compound at specific interfaces is not extensively detailed in the provided results, the general principles of surfactant behavior at interfaces, as studied for other QACs, suggest that computational approaches can elucidate its adsorption isotherms, surface tension reduction, and the formation of organized structures at interfaces researchgate.net.

In Silico Prediction of Structure-Property Relationships and Mechanistic Pathways

"In silico" methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and other computational predictions, are vital for linking a molecule's chemical structure to its macroscopic properties and biological activities. For this compound, these approaches can predict how modifications to its structure might alter its efficacy, solubility, or other relevant characteristics. QSAR models typically analyze properties such as charge, polarity, lipophilicity, and molecular volume to predict activity googleapis.comepo.org. By correlating structural features with observed properties, researchers can design new molecules with improved characteristics or elucidate the underlying mechanisms of action. For example, studies on other QACs have highlighted the crucial role of the hydrophobic tail length in determining both physicochemical and biological properties, including antimicrobial activity researchgate.netresearchgate.net. Computational methods can also be used to predict mechanistic pathways, such as how this compound might interact with biological membranes or inhibit enzymatic activity, by simulating molecular interactions and energy landscapes wikipedia.orgepo.orgresearchgate.net.

Future Research on this compound: Paving the Way for Advanced Applications

This compound, a quaternary ammonium compound, is poised for significant advancements as researchers explore novel methodologies and technologies. Future research is focused on enhancing its properties and expanding its applications through sustainable synthesis, advanced analytical techniques, the development of tailored derivatives, and the integration of computational and experimental approaches. This article delves into the emerging research avenues that are shaping the future of this compound.

Q & A

Q. What established protocols ensure the synthesis and purity of Cethexonium Chloride?

To synthesize this compound (CAS 58703-78-9), follow quaternary ammonium salt preparation methods, such as alkylation of tertiary amines with alkyl halides. Purity verification requires techniques like High-Performance Liquid Chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase, coupled with mass spectrometry for structural confirmation. Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) should confirm the absence of unreacted precursors or byproducts .

Q. Which in vitro assays reliably evaluate this compound’s antimicrobial efficacy?

Use standardized broth microdilution assays (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Include time-kill kinetics studies to assess bactericidal vs. bacteriostatic effects. For biofilm disruption, employ crystal violet staining or confocal microscopy with live/dead staining .

Q. What analytical techniques optimize characterization of this compound in formulations?

Combine HPLC for quantitative analysis, Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification, and Dynamic Light Scattering (DLS) to assess colloidal stability in solutions. Thermogravimetric Analysis (TGA) can evaluate thermal degradation profiles, critical for formulation stability studies .

Advanced Research Questions

Q. How can discrepancies in reported MIC values for this compound be resolved?

Conduct a meta-analysis of existing studies to identify variables affecting MICs, such as bacterial strain variability, culture media composition (e.g., cation-adjusted Mueller-Hinton broth), or incubation conditions. Validate findings using internally controlled replicates and standardized protocols across multiple labs .

Q. What experimental designs elucidate this compound’s interaction with bacterial membranes?

Employ fluorescence anisotropy to measure membrane fluidity changes or use atomic force microscopy (AFM) to visualize membrane disruption. Liposome leakage assays with calcein-loaded vesicles can quantify surfactant-induced permeability. Complement with molecular dynamics simulations to model interactions with lipid bilayers .

Q. How should resistance development studies against this compound be structured?

Use serial passage assays under sub-inhibitory concentrations to simulate resistance evolution. Genomic sequencing (e.g., whole-genome sequencing) identifies mutations in efflux pump regulators (e.g., mprF, graSR) or membrane biosynthesis genes. Cross-resistance profiling with other quaternary ammonium compounds (e.g., benzalkonium chloride) is critical .

Q. What methodologies address conflicting data on this compound’s cytotoxicity in eukaryotic cells?

Perform comparative cytotoxicity assays (e.g., MTT or Alamar Blue) across cell lines (e.g., HaCaT keratinocytes vs. primary fibroblasts). Include transcriptomic analysis (RNA-seq) to identify pathways affected by long-term exposure. Normalize results to membrane permeability assays (e.g., LDH release) to distinguish specific toxicity from general detergent effects .

Methodological Considerations

- Reproducibility : Document experimental parameters exhaustively, including reagent lot numbers, equipment calibration details, and environmental conditions (e.g., humidity for hygroscopic samples) .

- Data Interpretation : Use multivariate statistical models (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects in antimicrobial studies. For structural data, apply density functional theory (DFT) calculations to correlate spectroscopic results with molecular conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.